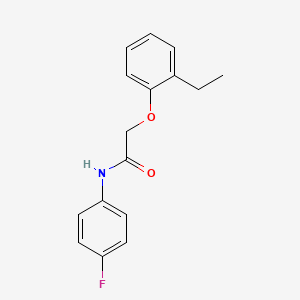

![molecular formula C16H20Cl2N2O2 B5506268 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)

1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine and related compounds involves intricate chemical processes, which often include the N-dealkylation of arylpiperazine derivatives. These compounds have been explored for clinical applications, primarily in treating depression, psychosis, or anxiety, indicating a wide range of potential synthesis pathways and derivative formations (Caccia, 2007).

Molecular Structure Analysis

The molecular structure of 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine plays a crucial role in its chemical behavior and interaction with biological systems. The presence of the piperazine ring, a common pharmacophoric group, suggests that the compound could exhibit significant binding affinity to various receptors, indicating its potential for diverse therapeutic applications (Sikazwe et al., 2009).

Chemical Reactions and Properties

The chemical properties of piperazine derivatives, including 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine, are influenced by their molecular structure. These compounds undergo extensive pre-systemic and systemic metabolism, leading to various metabolites with diverse pharmacological actions. The N-dealkylation process is a key reaction, producing 1-aryl-piperazines with significant serotonin receptor-related effects (Caccia, 2007).

Physical Properties Analysis

While specific studies on the physical properties of 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine were not identified in the current literature search, the physical properties of piperazine derivatives generally include solid state forms at room temperature, varying solubilities in different solvents, and distinctive melting points. These properties are crucial for determining the compound's suitability for various pharmaceutical formulations and applications.

Chemical Properties Analysis

Piperazine derivatives exhibit a broad range of chemical properties, including antioxidant activity. Compounds containing the piperazine ring, like 1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine, may also display this activity, contributing to their potential therapeutic benefits. The antioxidant activity is significant for its implications in reducing oxidative stress and potentially mitigating disease progression (Begum et al., 2020).

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, demonstrating a versatile method for generating piperidine analogues which are valuable in medicinal chemistry. This method offers an alternative approach for the preparation of 3,4-disubstituted piperidines, providing access to structures that could serve as templates for drug discovery (Mollet et al., 2011).

Synthesis and Activity of Ligands

Balboni et al. (2000) synthesized a series of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues as nicotinic acetylcholine receptor (nAChR) ligands, highlighting the significance of the azetidine and piperidine structures in enhancing affinity and providing insights into the development of analgesic compounds (Balboni et al., 2000).

Advanced Building Blocks

Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, demonstrating their potential as advanced building blocks for lead optimization programs in drug discovery. These compounds exhibit increased size and conformational flexibility compared to their parent heterocycles, offering new avenues for medicinal chemistry applications (Feskov et al., 2019).

Antibacterial Activity

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials, revealing moderate inhibitory activities against both Gram-positive and Gram-negative bacterial strains. This study illustrates the application of piperidine derivatives in developing new antibacterial agents (Iqbal et al., 2017).

Neurokinin-2 Receptor Antagonists

Mackenzie et al. (2002) described the synthesis and pharmacological evaluation of a novel class of neurokinin-2 (NK2) antagonists, utilizing the piperidine framework to achieve increased metabolic stability and potency. This work highlights the therapeutic potential of piperidine derivatives in treating conditions mediated by the NK2 receptor (Mackenzie et al., 2002).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-piperidin-1-ylazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2N2O2/c17-12-4-5-15(14(18)8-12)22-11-16(21)20-9-13(10-20)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEIXBOQLZAFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[(2,4-Dichlorophenoxy)acetyl]-3-azetidinyl}piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

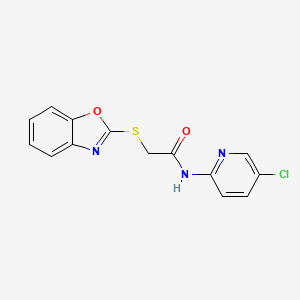

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

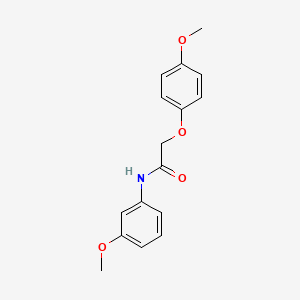

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

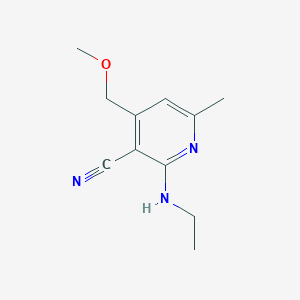

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)